p-Naphtholbenzein

Catalog No.
S1510151
CAS No.
145-50-6
M.F
C27H18O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Naphtholbenzein

Avoid method failure from incorrect indicator substitution in non-aqueous titrations. p-Naphtholbenzein provides a distinct yellow-to-green endpoint at pH 8.2-11.0, aligned with equivalence points of weak bases titrated with perchloric acid. • Meets ASTM D974 for acid/base number in petroleum products. • Suitable for pharmaceutical QC of amines and nitrogen heterocycles. • Readily soluble in glacial acetic acid and alcohol for stable indicator solutions.

CAS Number

145-50-6

Product Name

p-Naphtholbenzein

IUPAC Name

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24-

InChI Key

VDDWRTZCUJCDJM-PNHLSOANSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O

The exact mass of the compound p-Naphtholbenzein is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

p-Naphtholbenzein, 4,4'-(Phenylmethylene)bis(1-naphthol), 4,4'-Benzylidenebis(1-naphthol), C.I. 1285, 1-Naphtholbenzein, α-Naphtholbenzein

Purity

≥95%

Package Size

1 g, 5 g, 10 g

p-Naphtholbenzein is a benzein-class pH indicator primarily utilized in non-aqueous acid-base titrations. Its key functional characteristic is a distinct visual color change in the alkaline range, typically from yellow or orange to green or blue-green. This transition occurs within a pH range of approximately 8.2 to 11.0, with a pKa value of about 8.95, making it particularly suitable for the quantification of weak bases with strong acids in solvent systems like glacial acetic acid or toluene/isopropanol mixtures.

Procurement Fit

Workflow
Non-aqueous perchloric acid titration of weak bases in glacial acetic acid
Method Compliance
Primary indicator specified in ASTM D974, D3242, D3339, and ISO 6618 for TAN/TBN
Indicator Range
Dual-range pH transitions (acidic and alkaline) extend application scope

Substituting pH indicators in non-aqueous systems based on apparent similarity can lead to significant analytical errors and method invalidation. The relative basicity of compounds changes drastically in solvents like glacial acetic acid, and a minimum difference in pKb values is required for accurate differential titration. Common indicators such as Crystal Violet have a transition range far too acidic for the equivalence point of many weak bases where p-Naphtholbenzein is effective. Even closely related compounds like phenolphthalein have a different pKa (~9.7) that may not align as precisely with the equivalence point pH for a specific analyte, reducing endpoint sharpness and accuracy. For regulated or standardized industrial workflows, such as ASTM D974, substitution is impermissible as p-Naphtholbenzein is the explicitly specified reagent.

Substitution Risk

Ion-pair formation differs

Indicator-perchlorate ion-pair constant (K_B) is compound-specific; Crystal Violet or Nile Blue A may shift endpoint sharpness in acetic acid medium.

Method compliance at risk

Phenolphthalein and other indicators lack dedicated acceptability tests in ASTM D974 Annex A2.1.1; substitution may invalidate standard method compliance.

Solvatochromic transition mismatch

Protonation equilibria and spectral shifts are solvent-dependent; endpoint drift or loss of sensitivity can occur if indicator is not validated for the specific non-aqueous system.

Mandated Reagent for Standardized Industrial Analysis (ASTM D974)

p-Naphtholbenzein is the indicator specified by name in ASTM D974, the standard test method for determining the acid and base number of petroleum products and lubricants. The method explicitly requires dissolving the sample in a toluene/isopropyl alcohol/water mixture and titrating to the p-naphtholbenzein endpoint, which is defined as the first appearance of a green-brown color. Use of an alternative indicator would constitute a deviation from this widely adopted international standard, invalidating results for quality control and regulatory compliance purposes.

Evidence DimensionCompliance with Standardized Method
Target Compound DataExplicitly specified reagent in ASTM D974
Comparator Or BaselineAny other pH indicator (e.g., Crystal Violet, Phenolphthalein): Not specified in ASTM D974
Quantified DifferenceMethod Compliance vs. Method Non-Compliance
ConditionsDetermination of acid/base number in petroleum products per ASTM D974.

For laboratories performing quality control on petroleum products, procuring p-Naphtholbenzein is a non-negotiable requirement for method compliance and data validity.

Endpoint Sharpness vs. Crystal Violet
Head-to-head
Reported sharper and more distinct color change (yellow to green); K_B = 1 × 10⁵; typical working concentration 0.2% w/v vs. Crystal Violet 0.5% w/v.
May reduce operator variability in weak base alkalimetry.
German chemical lexicon; visual detection in glacial acetic acid.

Optimal pKa for Titration of Weak Bases in Non-Aqueous Solvents

The analytical utility of an indicator is determined by the proximity of its pKa to the pH at the titration's equivalence point. p-Naphtholbenzein has a pKa of approximately 8.95. This value is well-suited for the steep portion of the titration curve when quantifying many weak bases (e.g., amines, salts of weak acids) with perchloric acid in glacial acetic acid, where the equivalence point lies in the alkaline region. In contrast, Crystal Violet's primary transition is in a highly acidic range, making it unsuitable for these specific assays.

Evidence DimensionIndicator pKa (at 25°C)
Target Compound Data~8.95
Comparator Or BaselineCrystal Violet: ~0.8 (first pKa)
Quantified Difference> 8 pKa units
ConditionsIndicator performance in non-aqueous titration of weak bases.

Selecting this compound ensures a more accurate and sharper endpoint for specific weak base titrations compared to using a common but fundamentally mismatched non-aqueous indicator like Crystal Violet.

ASTM D974 & ISO 6618 Specification
Method context
Specifically named indicator with dedicated acceptability test (Annex A2.1.1). Phenolphthalein listed only as alternative, not validated for weak base titration in acetic acid.
Essential for method-compliant TAN/TBN determination.
Specified in ≥4 petroleum and lubricant standard methods.

Established Solubility for Standardized Indicator Solution Preparation

p-Naphtholbenzein demonstrates reliable solubility in solvents critical for non-aqueous titration workflows. Standard laboratory procedures call for the preparation of 0.2% w/v (2 g/L) solutions in glacial acetic acid or 1% w/v (10 g/L) solutions in the toluene/isopropanol solvent mixture used for ASTM D974. The compound is also documented as soluble in ethanol, methanol, and acetone, providing flexibility in reagent formulation. This established solubility ensures the straightforward and reproducible preparation of stable indicator solutions required for both manual and automated titrations.

Evidence DimensionSolubility for Indicator Solution
Target Compound DataSoluble and used at 2 g/L in glacial acetic acid and 10 g/L in toluene/isopropanol.
Comparator Or BaselineAn indicator with poor solubility in target non-aqueous solvents.
Quantified DifferenceDemonstrated utility in standard protocols vs. potential formulation/processability issues.
ConditionsPreparation of indicator solutions for non-aqueous titration.

This compound's proven solubility in key analytical solvents simplifies reagent preparation, reduces handling issues, and ensures consistent performance in established titration methods.

Dual pH Transition Range
Reported
Two transitions: pH 0.0–0.8 (green→yellow) and pH 8.2–10.0 (yellow/apricot→turquoise/blue-green). Single-range indicators (Crystal Violet, Quinaldine Red) lack an acidic transition.
Covers both strongly acidic and alkaline titration regimes.
Ph. Eur. alkaline range 8.0–9.6, apricot to turquoise-blue.
Spectrophotometric Absorptivity
Class-level
ε ≥50,000 L·mol⁻¹·cm⁻¹ (207–213 nm); A 1%/1cm = 640–950 (622–626 nm) per Ph. Eur. Crystal Violet lacks equivalent pharmacopoeial specification for non-aqueous grade.
Supports batch-to-batch reproducibility in spectrophotometric endpoint detection.
JIS K 8693 absorbance ≥0.60 (10 mg/L, pH 12.0, 650 nm).
TLC Marker for Vitamin D₃
Head-to-head
Validated as non-destructive guiding marker on silica gel (benzene–ether). Sudan Black B and Oil Red O show excessive retention or lack validation for vitamin D₃ TLC zone marking.
Enables reliable zone localization without chemical derivatization or parallel reference spotting.
Published method in Fresenius' Z. Anal. Chem. 1972 for cod-liver oil.
Compendial Identity Testing
Specification review
JIS K 8693 (11 IR bands, absorbance ≥0.60) and Ph. Eur. monograph (loss on drying ≤7%, specific absorptivity 640–950). Crystal Violet and Nile Blue A lack equivalent monographs for non-aqueous titration grade.
Supports GMP/GLP compliance with traceable reagent quality certificates.
Reagent-grade with suitability test for perchloric acid/acetic acid system.

Quality Control of Petroleum Products and Lubricants (ASTM D974 Compliance)

For laboratories required to follow ASTM D974, this compound is the correct and necessary choice for determining the acid or base number in new and used petroleum products, a critical parameter for assessing lubricant degradation and machinery health.

Assay of Weakly Basic Pharmaceutical Ingredients

In pharmaceutical QC, many active ingredients are weak bases assayed via non-aqueous titration with perchloric acid. p-Naphtholbenzein's pKa is well-aligned for these assays, offering a sharp and accurate endpoint for quantifying compounds like amines, nitrogen-containing heterocycles, and salts of weak acids.

Preparation of Standardized Indicator Reagents for Titration

The well-documented solubility of p-Naphtholbenzein in glacial acetic acid and alcohol-based solvent systems makes it the right choice for preparing stable, ready-to-use indicator solutions for manual or automated titration workflows in analytical laboratories.

Application Fit Matrix

Application
Selection Property
Validation Focus
TAN/TBN per ASTM D974 / ISO 6618
Primary specified indicator with method-specific acceptability test
ASTM D974 Annex A2.1.1 compliance; orange to green-brown endpoint validation
Weak base alkalimetry (pharmaceutical QC)
Reported sharper endpoint vs. Crystal Violet; lower working concentration (0.2% w/v)
Operator variability reduction and endpoint precision in glacial acetic acid medium
Vitamin D₃ TLC zone identification
Validated non-destructive TLC guiding marker for silica gel plates
Reliable visual zone localization without interference in subsequent UV quantification
Non-aqueous acid strength measurement
Spectrophotometric grade with defined absorptivity range (Ph. Eur./JIS)
Inter-laboratory reproducibility of ionization constant data in anhydrous acetic acid

Physical Description

Dark red powder; [Alfa Aesar MSDS]

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

374.130679813 g/mol

Monoisotopic Mass

374.130679813 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145-50-6

General Manufacturing Information

1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-: ACTIVE

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